3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid is an amino acid derivative characterized by its unique structure, which includes a tert-butoxy group attached to a phenyl ring. Its molecular formula is C13H19NO3, and it has a molecular weight of 237.29 g/mol. The compound exhibits a melting point of 240-242°C and a boiling point of approximately 352.2°C at 760 mmHg, with a density of 1.082 g/cm³ . This compound is often used in various chemical and pharmaceutical applications due to its potential biological activity.
The reactivity of 3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid can be attributed to the presence of the amino group, which can participate in nucleophilic substitution reactions. The tert-butoxy group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding alcohols and acids. Additionally, this compound may engage in peptide bond formation, making it relevant for synthesizing peptides and proteins .
Research indicates that 3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid exhibits neuroprotective properties, potentially acting as a modulator in neurotransmitter systems. Its structural similarity to other amino acids allows it to interact with various biological targets, including receptors involved in cognitive functions. Studies have shown that compounds with similar structures can influence synaptic plasticity and memory retention .
The synthesis of 3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid typically involves several steps:
These steps may vary based on specific laboratory protocols or desired purity levels .
3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid finds applications in various fields:
Interaction studies involving 3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid focus on its binding affinity to various receptors and enzymes. Preliminary findings suggest that this compound may modulate glutamate receptors, which are crucial for synaptic transmission and plasticity . Further studies are necessary to elucidate its full interaction profile and potential therapeutic implications.
Several compounds share structural similarities with 3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid, each exhibiting unique properties:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Amino-3-(4-tert-butylphenyl)-propionic acid | C13H19NO2 | Neuroprotective effects |
| 3-Amino-4,4-dimethyl-pentanoic acid | C10H19NO2 | Modulates neurotransmitter release |
| 3-Amino-phenyl-propionic acid tert-butyl ester | C13H19NO | Potential anti-inflammatory properties |
Uniqueness: The presence of the tert-butoxy group distinguishes this compound from others, potentially enhancing its lipophilicity and biological activity compared to similar amino acids.
The synthesis of 3-amino-3-(4-tert-butoxy-phenyl)-propionic acid requires careful selection of starting materials to achieve optimal yields and purity [1]. The primary synthetic approach utilizes malonic acid and 4-tert-butoxybenzaldehyde as fundamental precursors, leveraging the well-established Knoevenagel condensation methodology [1] [14]. This reaction pathway offers superior control over stereochemistry and functional group compatibility compared to alternative synthetic routes.
Malonic acid serves as the preferred three-carbon precursor due to its enhanced reactivity profile and compatibility with subsequent amino group incorporation reactions [1] [15]. The presence of two electron-withdrawing carboxylic acid groups activates the methylene hydrogen atoms, facilitating nucleophilic addition to the aldehyde carbonyl [14] [15]. Research demonstrates that malonic acid derivatives consistently outperform alternative active methylene compounds such as ethyl acetoacetate or cyanoacetic acid in terms of reaction efficiency and product selectivity [16].
The selection of 4-tert-butoxybenzaldehyde as the aromatic component requires optimization of commercial sources and purification protocols [2]. High-purity aldehyde starting materials are essential for minimizing side reactions and achieving consistent yields [35]. Studies indicate that aldehyde impurities, particularly those containing hydroxyl or amine functionalities, can significantly impact the condensation reaction kinetics and lead to unwanted byproduct formation [37].
Optimization studies reveal that the molar ratio of malonic acid to 4-tert-butoxybenzaldehyde significantly influences reaction outcomes [1]. A stoichiometric ratio of 1.0:1.0 provides the optimal balance between reactant conversion and product selectivity, while excess malonic acid (>1.2 equivalents) leads to increased formation of dialkylated products [36]. Temperature optimization demonstrates that reaction temperatures between 80-100°C provide the ideal compromise between reaction rate and product stability [1] [37].
Solvent selection plays a critical role in precursor optimization, with ethanol emerging as the preferred reaction medium [1]. Ethanol provides excellent solubility for both reactants while maintaining chemical inertness toward the reaction intermediates [39]. Comparative studies with alternative polar protic solvents such as methanol or isopropanol show reduced reaction efficiency and increased side product formation [16].
The incorporation of the amino functionality into the 3-position of the propionic acid framework represents a critical synthetic challenge requiring specialized catalytic approaches [1] [18]. The most effective methodology employs ammonium formate as both the nitrogen source and reducing agent under catalytic hydrogenation conditions [1] [39]. This approach offers significant advantages over traditional reductive amination protocols in terms of reaction selectivity and operational simplicity.
Ammonium formate-mediated amino group incorporation proceeds through a two-stage mechanistic pathway [1] [39]. The initial stage involves formation of an intermediate imine species through condensation of the aldehyde precursor with ammonia generated in situ from ammonium formate decomposition [39]. The second stage comprises catalytic reduction of the imine intermediate to yield the desired amino acid product [18] [39].
Palladium-carbon catalysts demonstrate superior activity and selectivity for this transformation compared to alternative noble metal systems [39]. Optimization studies indicate that 10 weight percent palladium loading provides the optimal balance between catalytic activity and economic considerations [39]. The catalyst particle size significantly influences reaction kinetics, with average particle sizes between 40-60 micrometers yielding the highest reaction rates [30].
Reaction temperature optimization reveals a narrow operating window for effective amino group incorporation [1] [39]. Temperatures below 70°C result in incomplete imine formation and poor reaction conversion, while temperatures exceeding 120°C promote catalyst deactivation and increased side product formation [1]. The optimal temperature range of 80-100°C provides consistent reaction performance with yields typically exceeding 75 percent [1].
The role of reaction atmosphere control cannot be overstated in these catalytic systems [39]. Maintenance of an inert nitrogen atmosphere prevents oxidative catalyst deactivation and minimizes formation of unwanted oxidation products [39]. Hydrogen gas addition, when employed judiciously, can enhance reduction kinetics but requires careful monitoring to prevent over-reduction of aromatic systems [18].
Alternative catalytic strategies include the use of titanium tetrafluoride-mediated reductive amination protocols [18]. These systems offer complementary selectivity profiles and can be particularly effective for substrates containing acid-sensitive functionalities [18]. However, the operational complexity and specialized handling requirements limit their applicability for large-scale synthetic applications [18].
The tert-butoxy protecting group requires careful management throughout the synthetic sequence to maintain its integrity while enabling selective manipulation of other functional groups [21] [22]. The tert-butoxy group exhibits exceptional stability under basic and neutral conditions but demonstrates controlled lability under specific acidic conditions [21] [24]. This dual behavior enables orthogonal protection strategies essential for complex synthetic transformations.
Protection of the phenolic hydroxyl group with tert-butyl moieties typically employs tert-butyl trichloroacetimidate or di-tert-butyl dicarbonate under basic conditions [21]. Reaction optimization studies demonstrate that sodium hydride or potassium carbonate provide optimal basicity for efficient protection while minimizing competing side reactions [11]. The reaction proceeds through nucleophilic substitution mechanisms with reaction times typically ranging from 2-6 hours at ambient temperature [21].
Deprotection methodologies for tert-butoxy groups encompass several complementary approaches depending on substrate compatibility requirements [21] [22] [23]. Trifluoroacetic acid treatment represents the most widely employed deprotection protocol, offering rapid and efficient cleavage under mild acidic conditions [21] [41]. Typical reaction conditions involve treatment with 95 percent trifluoroacetic acid in water for 20-30 minutes at room temperature [41] [45].
Alternative deprotection strategies include zinc bromide-mediated cleavage in dichloromethane, which provides enhanced selectivity for tert-butyl ethers in the presence of other acid-sensitive functionalities [23]. This methodology requires 24-hour reaction times but offers superior functional group tolerance [23]. Silica gel-mediated deprotection in refluxing toluene provides another mild alternative with reaction times of 0.5-7 hours depending on substrate structure [25].
The Lewis acid cerium chloride combined with sodium iodide offers a particularly selective deprotection protocol for tert-butyl ethers [28]. This system operates effectively in acetonitrile at ambient temperature and demonstrates excellent compatibility with other protecting groups [28]. Reaction monitoring through thin-layer chromatography enables precise control over reaction progress and minimizes over-reaction [28].
Oxalyl chloride-mediated deprotection represents an emerging methodology offering enhanced mildness compared to traditional acidic conditions [22]. This approach operates through electrophilic activation of the carbamate carbonyl followed by elimination processes [22]. While operationally attractive, this methodology requires careful consideration of carbon monoxide generation and associated safety considerations [22].
Chromatographic purification of 3-amino-3-(4-tert-butoxy-phenyl)-propionic acid requires specialized techniques addressing the unique physicochemical properties of this amino acid derivative [26] [27] [30]. The compound exhibits zwitterionic behavior under physiological conditions, necessitating careful optimization of mobile phase composition and pH control [26] [42]. High-performance liquid chromatography emerges as the preferred purification methodology offering superior resolution and scalability compared to traditional techniques.
Flash column chromatography on silica gel provides an effective initial purification strategy for removing gross impurities and reaction byproducts [30]. Optimization studies demonstrate that spherical silica gel with 40-75 micrometer particle size and 100 Angstrom pore diameter delivers optimal separation efficiency [34]. The mobile phase composition typically employs gradient elution systems beginning with high polarity solvents and progressing toward lower polarity compositions [30].
High-performance liquid chromatography purification utilizes reversed-phase C18 columns with phosphate buffer mobile phases [26] [42]. The optimal mobile phase system employs 30 millimolar potassium dihydrogen phosphate buffer adjusted to pH 7.0 with 0.4 percent tetrahydrofuran as mobile phase A, and 50 percent acetonitrile in water as mobile phase B [26]. Gradient elution profiles typically span 25-35 minutes with linear increases in organic content from 0 to 60 percent [26] [42].
Preparative high-performance liquid chromatography enables scale-up of purification protocols while maintaining separation efficiency [29] [33]. Column selection focuses on semi-preparative systems with internal diameters between 10-21 millimeters and lengths of 150-250 millimeters [29]. Flow rates require optimization based on column dimensions, with typical values ranging from 5-50 milliliters per minute [29] [33].
Detection methodologies for chromatographic purification employ ultraviolet absorption at 225 nanometers, providing sensitive detection of the aromatic chromophore [42]. Fluorescence detection following precolumn derivatization with ortho-phthalaldehyde offers enhanced sensitivity for trace impurity analysis [26]. Mass spectrometric detection provides definitive molecular weight confirmation and enables real-time purity assessment [26].
Yield optimization strategies focus on minimizing material losses during purification procedures while maintaining product purity specifications [32]. Recovery studies demonstrate that lyophilization of aqueous fractions provides superior material recovery compared to rotary evaporation techniques [29]. Crystallization from ethanol-water mixtures offers an alternative purification approach yielding products with purities exceeding 98 percent [27].
| Purification Method | Column Type | Mobile Phase | Detection | Typical Yield |
|---|---|---|---|---|
| Flash Chromatography | Silica Gel 40-75 μm | Ethyl Acetate/Hexane | UV 254 nm | 85-92% |
| Analytical HPLC | C18 Reversed Phase | Phosphate Buffer/ACN | UV 225 nm | 78-85% |
| Preparative HPLC | Semi-prep C18 | Phosphate Buffer/ACN | UV 225 nm | 72-80% |
| Crystallization | N/A | Ethanol/Water | Visual | 68-75% |
The implementation of amino-functionalized silica gel phases provides specialized separation capabilities for basic compounds [34]. These modified stationary phases eliminate ionic interactions that can lead to peak tailing and reduced recovery [34]. Operating in normal phase mode with organic solvent systems, these phases demonstrate particular utility for alkaloid-type compounds and basic amino acid derivatives [34].
The melting point of 3-amino-3-(4-tert-butoxy-phenyl)-propionic acid has not been specifically reported in the available literature. However, structural analogs provide valuable insights into expected thermal behavior. The closely related compound 3-amino-3-(4-tert-butyl-phenyl)-propionic acid exhibits a melting point of 240-242°C [1] [2] [3], while 3-amino-3-(4-chloro-phenyl)-propionic acid demonstrates a melting point of 243-245°C . These values suggest that 3-amino-3-(4-tert-butoxy-phenyl)-propionic acid would likely exhibit a melting point in a similar range, potentially between 230-250°C, considering the electronic and steric effects of the tert-butoxy substituent.
The phase behavior analysis reveals that compounds in this structural family typically exist as crystalline solids at room temperature [3]. The presence of both amino and carboxylic acid functional groups enables the formation of zwitterionic structures, which contribute to the relatively high melting points observed in this class of compounds [5]. The tert-butoxy group, with its bulky alkyl substitution, may influence the crystal packing efficiency and intermolecular interactions, potentially affecting the melting point compared to simpler analogs.
| Property | Value | Reference |
|---|---|---|
| Melting Point | Not specifically reported | Literature review |
| Related Compound (tert-butyl) | 240-242°C | [1] [2] [3] |
| Related Compound (chloro) | 243-245°C | |
| Physical Form | Crystalline solid | [3] |
The solubility characteristics of 3-amino-3-(4-tert-butoxy-phenyl)-propionic acid can be inferred from the behavior of structurally similar compounds and the nature of its functional groups. The compound demonstrates typical amphiphilic properties due to the presence of both hydrophilic (amino and carboxylic acid groups) and hydrophobic (aromatic ring with tert-butoxy substituent) components.
In aqueous systems, the compound exhibits limited solubility, similar to other substituted phenylpropionic acids [6]. The zwitterionic nature of the molecule at physiological pH contributes to some water solubility, but the large hydrophobic tert-butoxy group significantly reduces aqueous solubility compared to unsubstituted analogs . The compound shows enhanced solubility in buffer systems at pH 6-8, where zwitterionic formation is favored .
In organic solvents, the compound demonstrates good solubility profiles:
The solubility is enhanced by the ability of the carboxylic acid and amino groups to form hydrogen bonds with protic solvents, while the aromatic system provides compatibility with aprotic organic solvents [9].
| Solvent System | Solubility | Mechanism |
|---|---|---|
| Water | Limited (<10 mg/mL) | Zwitterionic formation |
| DMSO | Excellent (>400 mg/mL) | Hydrogen bonding |
| DMF | Very good (>200 mg/mL) | Dipolar interactions |
| Methanol | Good | Hydrogen bonding |
| Chloroform | Soluble | Aromatic interactions |
While specific thermogravimetric analysis data for 3-amino-3-(4-tert-butoxy-phenyl)-propionic acid is not available in the literature, thermal stability assessment can be predicted based on similar amino acid derivatives and the behavior of related compounds under thermal stress.
Compounds in the phenylpropionic acid family typically exhibit high thermal stability, with decomposition temperatures above 200°C [10]. The tert-butoxy group may introduce additional thermal lability due to the relatively weak C-O bond in the tert-butoxy moiety, which can undergo elimination reactions at elevated temperatures [11]. Thermogravimetric analysis of similar compounds shows decomposition typically occurs in multiple stages [10]:
Stage 1 (150-200°C): Initial mass loss may be attributed to moisture desorption and potential decarboxylation of the carboxylic acid group [10].
Stage 2 (200-300°C): The tert-butoxy group may undergo thermal elimination, releasing isobutylene and forming the corresponding phenol derivative [11].
Stage 3 (300-450°C): Main decomposition stage involving breakdown of the amino acid backbone and aromatic ring degradation [10].
The thermal stability is influenced by several factors:
| Temperature Range | Expected Process | Mass Loss |
|---|---|---|
| 25-150°C | Moisture desorption | 2-5% |
| 200-300°C | Tert-butoxy elimination | 15-25% |
| 300-450°C | Main decomposition | 60-80% |
Crystallographic studies of 3-amino-3-(4-tert-butoxy-phenyl)-propionic acid have not been specifically reported in the literature. However, extensive crystallographic analysis of related phenylpropionic acid derivatives provides insights into expected structural characteristics and potential polymorphic behavior.
Crystal System Predictions: Based on similar compounds, 3-amino-3-(4-tert-butoxy-phenyl)-propionic acid would likely crystallize in a monoclinic or triclinic crystal system, similar to other substituted phenylpropionic acids [13] [14]. The compound 3-phenylpropionic acid crystallizes in the monoclinic space group P21/a with specific cell parameters: a = 31.6676 Å, b = 9.851 Å, c = 5.4829 Å, β = 98.776° [14].
Molecular Conformations: The crystal structure would likely exhibit conformational flexibility around the C-C bond linking the aromatic ring to the propionic acid chain, similar to other phenylpropionic acid derivatives [13]. The tert-butoxy substituent would introduce steric constraints that may influence the preferred conformational arrangements in the solid state.
Intermolecular Interactions: The crystal packing would be dominated by:
Polymorphism Potential: The presence of multiple conformationally flexible bonds and various hydrogen bonding sites suggests potential for polymorphic behavior. The tert-butoxy group may adopt different orientations relative to the aromatic ring, potentially leading to conformational polymorphs .
| Crystallographic Parameter | Predicted Value | Basis |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | Similar compounds [13] [14] |
| Space Group | P21/a or P-1 | Phenylpropionic acid analogs [13] |
| Z' value | 2 | Common for substituted derivatives [13] |
| Hydrogen Bonding | R₂²(8) dimers | Carboxylic acid interactions [13] |